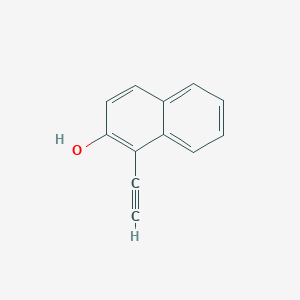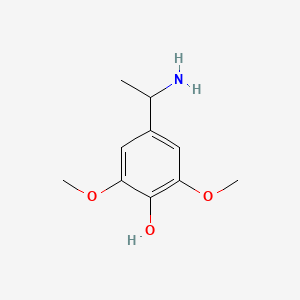
4-(1-Aminoethyl)-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)-2,6-dimethoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group and two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol as the starting material.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(1-Aminoethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-(1-Aminoethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Aminoethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways and metabolic pathways.
相似化合物的比较
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy groups, which may affect its reactivity and applications.
2,6-Dimethoxyphenol: Lacks the aminoethyl group, which may limit its biological activity.
4-(1-Aminoethyl)-2-methoxyphenol: Has only one methoxy group, which may alter its chemical properties.
Uniqueness
4-(1-Aminoethyl)-2,6-dimethoxyphenol is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3 |
InChI 键 |
KXYXVWFMCGCXKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


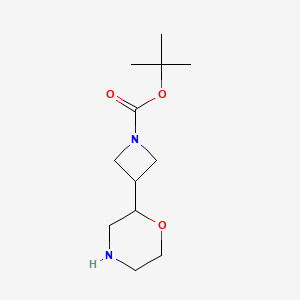
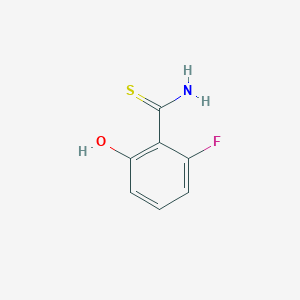
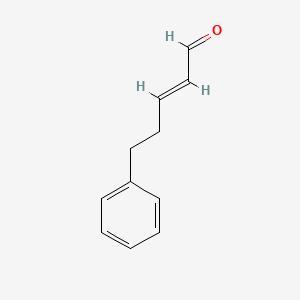
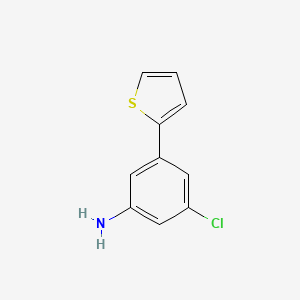




![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
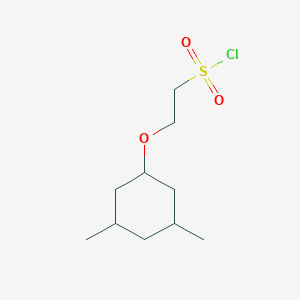

![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
